Cas no 105174-96-7 (1-(3-Bromo-isoxazol-5-YL)-ethanol)

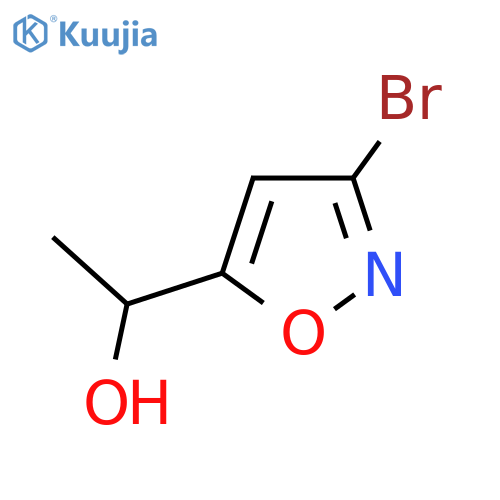

105174-96-7 structure

商品名:1-(3-Bromo-isoxazol-5-YL)-ethanol

CAS番号:105174-96-7

MF:C5H6BrNO2

メガワット:192.010640621185

MDL:MFCD12913766

CID:2874797

1-(3-Bromo-isoxazol-5-YL)-ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-BROMO-ISOXAZOL-5-YL)-ETHANOL

- 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol

- 1-(3-bromo-5-isoxazolyl)ethanol

- 3-bromo-5-(1-hydroxyethyl)-isoxazole

- SB30397

- 1-(3-bromo-1,2-oxazol-5-yl)ethanol

- 1-(3-Bromo-isoxazol-5-YL)-ethanol

-

- MDL: MFCD12913766

- インチ: 1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3

- InChIKey: WGLGIWBDQVBWJP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(C)O)ON=1

計算された属性

- せいみつぶんしりょう: 190.95819 g/mol

- どういたいしつりょう: 190.95819 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 46.3

- ぶんしりょう: 192.01

1-(3-Bromo-isoxazol-5-YL)-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-374138-0.1g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 0.1g |

$120.0 | 2023-03-02 | |

| eNovation Chemicals LLC | D969376-500mg |

1-(3-Bromo-isoxazol-5-yl)-ethanol |

105174-96-7 | 95% | 500mg |

$285 | 2024-07-28 | |

| abcr | AB537293-250mg |

1-(3-Bromo-isoxazol-5-yl)-ethanol; . |

105174-96-7 | 250mg |

€342.40 | 2024-08-02 | ||

| abcr | AB537293-1 g |

1-(3-Bromo-isoxazol-5-yl)-ethanol |

105174-96-7 | 1g |

€686.80 | 2022-07-29 | ||

| Enamine | EN300-374138-1.0g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-374138-10.0g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 10.0g |

$1839.0 | 2023-03-02 | |

| Enamine | EN300-374138-0.25g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 0.25g |

$172.0 | 2023-03-02 | |

| Enamine | EN300-374138-5.0g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 5.0g |

$1240.0 | 2023-03-02 | |

| Enamine | EN300-374138-0.05g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 0.05g |

$81.0 | 2023-03-02 | |

| Enamine | EN300-374138-0.5g |

1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

105174-96-7 | 95% | 0.5g |

$320.0 | 2023-03-02 |

1-(3-Bromo-isoxazol-5-YL)-ethanol 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

105174-96-7 (1-(3-Bromo-isoxazol-5-YL)-ethanol) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:105174-96-7)1-(3-Bromo-isoxazol-5-YL)-ethanol

清らかである:99%

はかる:5g

価格 ($):1723.0